3-{[(Pyridin-4-ylcarbonyl)carbamothioyl]amino}benzoic acid
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Overview
Description
3-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core with a pyridylcarbonyl and carbothioyl functional groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes:
Formation of the Benzoic Acid Core: This can be achieved through the oxidation of toluene or other suitable aromatic precursors.
Introduction of the Pyridylcarbonyl Group: This step involves the reaction of the benzoic acid derivative with 4-pyridylcarbonyl chloride under basic conditions.
Addition of the Carbothioyl Group: The final step involves the reaction of the intermediate product with a suitable thiol reagent to introduce the carbothioyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
3-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of key enzymes in metabolic pathways or interaction with cellular receptors to alter signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-PYRIDYLCARBONYLAMINOBENZOIC ACID: Similar structure but lacks the carbothioyl group.
CARBOTHIOYLAMINOBENZOIC ACID: Similar structure but lacks the pyridylcarbonyl group.
BENZOIC ACID DERIVATIVES: Various derivatives with different functional groups.
Uniqueness
3-({[(4-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID is unique due to the presence of both pyridylcarbonyl and carbothioyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C14H11N3O3S |
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Molecular Weight |
301.32 g/mol |
IUPAC Name |
3-(pyridine-4-carbonylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C14H11N3O3S/c18-12(9-4-6-15-7-5-9)17-14(21)16-11-3-1-2-10(8-11)13(19)20/h1-8H,(H,19,20)(H2,16,17,18,21) |
InChI Key |
PHUJCYZJUPLSHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
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